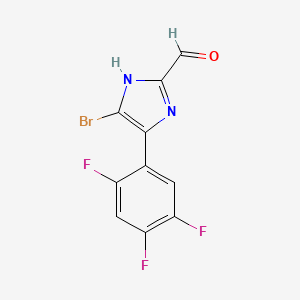
5-Bromo-4-(2,4,5-trifluorophenyl)imidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD33022635 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD33022635 typically involves a series of chemical reactions that require precise conditions. The preparation method is designed to ensure high purity and yield. The synthetic route often includes steps such as condensation, cyclization, and purification. Specific reagents and catalysts are used to facilitate these reactions, ensuring that the desired compound is obtained with minimal impurities.
Industrial Production Methods: In industrial settings, the production of MFCD33022635 is scaled up using optimized processes that ensure consistency and efficiency. The industrial methods often involve continuous flow reactors and automated systems to maintain the reaction conditions. These methods are designed to be cost-effective while ensuring the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions: MFCD33022635 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions involving MFCD33022635 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of MFCD33022635 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
MFCD33022635 has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, MFCD33022635 is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator. In industry, the compound is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of MFCD33022635 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to MFCD33022635 include other molecules with comparable structures and reactivity. These compounds may share similar functional groups or chemical properties.
Uniqueness: What sets MFCD33022635 apart from similar compounds is its unique combination of stability and reactivity. This makes it particularly valuable for applications that require both robust performance and the ability to undergo specific chemical transformations.
Conclusion
MFCD33022635 is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties and wide range of applications make it a subject of ongoing research and development. Understanding its preparation methods, chemical reactions, and mechanism of action is crucial for harnessing its full potential.
Properties
Molecular Formula |
C10H4BrF3N2O |
|---|---|
Molecular Weight |
305.05 g/mol |
IUPAC Name |
5-bromo-4-(2,4,5-trifluorophenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C10H4BrF3N2O/c11-10-9(15-8(3-17)16-10)4-1-6(13)7(14)2-5(4)12/h1-3H,(H,15,16) |
InChI Key |
CZXWTXWDBUGJLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)C2=C(NC(=N2)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















